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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of aclerastide and becaplermin, two

therapeutic agents investigated for the treatment of diabetic foot ulcers (DFUs). The

comparison is based on available preclinical and clinical data, with a focus on their

mechanisms of action, experimental validation, and clinical outcomes.

Executive Summary
Becaplermin (Regranex®) is a recombinant human platelet-derived growth factor (rhPDGF-BB)

and remains the only growth factor approved by the U.S. Food and Drug Administration (FDA)

for the topical treatment of diabetic neuropathic foot ulcers.[1][2] In contrast, aclerastide
(DSC127), an angiotensin II analog, underwent clinical development but its Phase III trials were

terminated due to a determination of futility, as it did not meet the primary endpoint of complete

wound closure.[3] Preclinical studies initially suggested aclerastide's potential, with some

research indicating superiority over becaplermin in animal models.[4] However, subsequent

investigations revealed that aclerastide may increase levels of detrimental factors in the

wound environment, such as reactive oxygen species and matrix metalloproteinase-9 (MMP-9),

potentially contributing to its clinical trial failure.[4]

Mechanism of Action
The fundamental difference between aclerastide and becaplermin lies in their distinct

molecular targets and signaling pathways.
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Aclerastide is an analog of angiotensin II and functions as an agonist for the angiotensin II

receptor. Its mechanism of action is thought to involve promoting the proliferation of progenitor

cells, accelerating vascularization, enhancing collagen deposition, and stimulating re-

epithelialization.

Becaplermin is a recombinant form of human platelet-derived growth factor-BB (PDGF-BB).[5]

It promotes wound healing by binding to the beta platelet-derived growth factor receptor, which

initiates a cascade of intracellular signaling.[5] This leads to the chemotactic recruitment and

proliferation of cells essential for wound repair, and enhances the formation of granulation

tissue.[5]

Signaling Pathways
The signaling cascades initiated by aclerastide and becaplermin are central to their wound

healing effects.

Aclerastide Signaling Pathway
Aclerastide is believed to exert its effects through the Angiotensin II receptor, leading to

downstream signaling that promotes cellular processes involved in wound healing.

Aclerastide Angiotensin II Receptor Downstream Signaling
(e.g., MAPK/ERK, PI3K/Akt)
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Aclerastide's proposed signaling cascade.

Becaplermin Signaling Pathway
Becaplermin activates the PDGF receptor, leading to the activation of two key signaling

pathways: PI3K/Akt and Ras/MAPK, which are critical for cell survival, growth, and proliferation.
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Becaplermin's dual signaling pathways.

Preclinical Data in Diabetic Wound Models
Direct comparative preclinical studies with quantitative data are limited in the published

literature. However, a study by Rodgers et al. (2003) is cited as having shown superior efficacy

of aclerastide over becaplermin in the db/db mouse model of wound healing.[4] This study

reported that topical application of aclerastide (0.1 mg/wound/day for 5 days) resulted in better

healing outcomes than becaplermin.[4] Unfortunately, specific quantitative data from this direct

comparison is not readily available in subsequent publications.

Other studies have investigated aclerastide independently and have pointed to a potential

downside. Research has shown that in diabetic mouse wounds, aclerastide treatment can

lead to increased levels of reactive oxygen species and active MMP-9, both of which are

detrimental to the wound healing process and may explain its failure in clinical trials.[4]

Clinical Trial Performance
The clinical development pathways of aclerastide and becaplermin have yielded starkly

different outcomes.

Aclerastide Clinical Trial Data
Aclerastide's development was halted during Phase III clinical trials. The decision was based

on a futility analysis which indicated that the primary efficacy endpoint of confirmed complete

wound closure within 12 weeks of treatment initiation would not be met.[3] No safety concerns

were attributed to aclerastide in these trials.[3]
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Trial Phase Key Finding Reference

Phase III

Terminated due to futility; did

not meet primary endpoint of

complete wound closure at 12

weeks.

,[3]

Becaplermin Clinical Trial Data
Becaplermin has undergone extensive clinical evaluation and is an FDA-approved treatment

for diabetic foot ulcers. Multiple randomized controlled trials have demonstrated its efficacy in

improving healing rates compared to placebo or standard care alone.

Study
Treatment

Groups

Complete

Healing Rate

Mean/Median

Time to Healing
Reference

Wieman et al.

(1998)

Becaplermin 100

µg/g vs. Placebo
50% vs. 35% Not Reported [6]

Combined

Analysis (Smiell

et al., 1999)

Becaplermin 100

µg/g vs. Placebo
50% vs. 36%

30% reduction in

time to 35th

percentile of

healing

[7]

Embil et al.

(2000)

Becaplermin 100

µg/g (Open-

label)

57.5% 63 days (mean) [8]

Margolis et al.

(2005)

Becaplermin vs.

No Becaplermin
33.5% vs. 25.8% Not Reported [8]

Bhansali et al.

(2009)

Becaplermin +

Standard Care

vs. Standard

Care

100% in both

groups

50.1 days vs.

86.1 days

(average)

[1]

Experimental Protocols
Diabetic Mouse (db/db) Wound Healing Model
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A common preclinical model for studying diabetic wound healing is the genetically diabetic

db/db mouse, which mimics many aspects of type 2 diabetes in humans.

Animal Preparation

Wounding and Treatment

Data Collection and Analysis

Select db/db mice
(5-6 months old)

Anesthetize mouse

Shave and depilate dorsal skin

Create full-thickness
excisional wound

(e.g., 6-8mm biopsy punch)

Apply topical treatment
(Aclerastide, Becaplermin, or Vehicle)

Cover with semi-occlusive dressing

Measure wound area
at regular intervals

Histological analysis
(re-epithelialization, granulation tissue)

Biochemical assays
(e.g., MMP levels, ROS)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. dovepress.com [dovepress.com]

2. angio.org [angio.org]

3. fiercebiotech.com [fiercebiotech.com]

4. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure
of aclerastide in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]

5. Becaplermin: recombinant platelet derived growth factor, a new treatment for healing
diabetic foot ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]

6. A review of becaplermin gel in the treatment of diabetic neuropathic foot ulcers - PMC
[pmc.ncbi.nlm.nih.gov]

7. Efficacy and safety of becaplermin (recombinant human platelet-derived growth factor-BB)
in patients with nonhealing, lower extremity diabetic ulcers: a combined analysis of four
randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Becaplermin gel in the treatment of diabetic neuropathic foot ulcers - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Aclerastide vs. Becaplermin: A Comparative Analysis in
Diabetic Foot Ulcer Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666543#aclerastide-versus-becaplermin-in-diabetic-
foot-ulcer-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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